molecular formula C15H11Cl2FN4S B2643567 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine CAS No. 585564-00-7

3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine

Cat. No. B2643567
CAS RN: 585564-00-7
M. Wt: 369.24
InChI Key: VLPJSYJCYKHWMG-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine, also known as DFT or Fluconazole, is a synthetic triazole antifungal drug that is widely used in the treatment of various fungal infections. It was first synthesized in 1979 by Pfizer researchers and approved by the FDA in 1990 for the treatment of systemic fungal infections.

Mechanism of Action

Further studies could be conducted to better understand the molecular mechanisms underlying 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine's antifungal activity.
5. Resistance mechanisms: The development of resistance to 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine is a growing concern, and further research is needed to identify and understand the mechanisms of resistance.
In conclusion, 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine is a synthetic triazole antifungal drug that has been extensively studied for its efficacy and safety in the treatment of various fungal infections. Its mechanism of action involves the inhibition of ergosterol synthesis, leading to the disruption of fungal cell membranes and ultimately, cell death. 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine has several advantages and limitations for laboratory experiments and several future directions for research.

Advantages and Limitations for Lab Experiments

3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine is a widely used and well-characterized antifungal drug, making it a useful tool for laboratory experiments. Its low toxicity and high selectivity towards fungal cells make it a safe and effective choice for in vitro and in vivo studies. However, its effectiveness may vary depending on the fungal species being studied, and it may not be effective against all types of fungal infections.

Future Directions

There are several areas of research that could be explored in the future regarding 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine. These include:
1. Combination therapy: 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine could be used in combination with other antifungal agents to improve its efficacy and reduce the risk of resistance.
2. Novel formulations: New formulations of 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine could be developed to improve its pharmacokinetic properties and increase its bioavailability.
3. Alternative uses: 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine could be investigated for its potential use in the treatment of other diseases, such as leishmaniasis, Chagas disease, and cancer.
4.

Synthesis Methods

The synthesis of 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine involves the reaction of 2,4-dichlorobenzyl chloride with 3-fluorobenzyl mercaptan to form the intermediate compound, which is then reacted with 1,2,4-triazole-3-amine to produce the final product.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine has been extensively studied for its antifungal activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been investigated for its potential use in the treatment of other diseases, such as leishmaniasis, Chagas disease, and cancer.

properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FN4S/c16-10-4-5-12(13(17)7-10)14-20-21-15(22(14)19)23-8-9-2-1-3-11(18)6-9/h1-7H,8,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPJSYJCYKHWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

585564-00-7
Record name 3-(2,4-DICHLOROPHENYL)-5-((3-FLUOROBENZYL)THIO)-4H-1,2,4-TRIAZOL-4-YLAMINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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